2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid
Overview
Description
2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid is a chemical compound with significant applications in various fields. It is characterized by the presence of hydroxyl, trichlorobenzene, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid typically involves the chlorination of 2-hydroxybenzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the chlorine atoms or the hydroxyl group.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid involves its reactivity with nucleophiles and its ability to undergo substitution and hydrolysis reactions. The molecular targets and pathways involved include the interaction with amino groups in proteins and enzymes, leading to the formation of stable sulfonamide linkages.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4,6-dichlorobenzene sulfonyl chloride
- 2-Hydroxy-3,5-dichlorobenzene sulfonyl chloride
- 2-Hydroxy-3,4,5-trichlorobenzene sulfonyl chloride
Uniqueness
2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which influence its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in certain synthetic applications and research studies.
Properties
IUPAC Name |
2,3,5-trichloro-6-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O3S/c7-2-1-3(8)5(11)6(4(2)9)14(10,12)13/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRVZHRSNZSODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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